N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 4-chlorophenyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c20-13-5-7-14(8-6-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-1-3-12(4-2-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWIOUDRWXZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 523.0 g/mol. The structural features include a thieno[3,4-c]pyrazole core and a chlorophenyl group that may influence its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O5S2 |
| Molecular Weight | 523.0 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
| InChI | InChI=1S/C20H19ClN4O5S2/c1-3-26(4-2)34(31,32)18-11-5-15(6-12-18)22(28)24-21-19-13-33(29,30)14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28) |
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole derivatives compared to control groups.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole with amino-carbonitrile (7a) | 12 ± 1.03 |
| Thieno[3,4-c]pyrazole with amino carboxamide (7b) | 0.6 ± 0.16 |
| Thieno[3,4-c]pyrazole with amino-N-(4-chlorophenyl)carboxamide (7f) | 3.7 ± 0.37 |
This suggests that the compound may act as a protective agent against oxidative stress in biological systems .
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have been shown to inhibit various inflammatory pathways. Some compounds in this class selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory responses. This inhibition can lead to reduced symptoms in conditions characterized by chronic inflammation .
3. Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole compounds have been explored in various studies. These compounds demonstrate activity against a range of bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
4. Anticancer Activity
Preliminary investigations into the anticancer potential of thieno[3,4-c]pyrazole derivatives have shown promising results against several cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT116). The cytotoxic effects were evaluated using the MTT assay which measures cell viability post-treatment .
The exact mechanism of action for this compound is still under investigation; however, it likely involves interaction with specific molecular targets such as enzymes or receptors linked to inflammatory pathways or oxidative stress responses.
Case Studies
Several studies have highlighted the biological activity of thieno[3,4-c]pyrazole derivatives:
- Study on Antioxidant Effects : Research conducted on Clarias gariepinus indicated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative damage in erythrocytes exposed to toxic substances .
- Anti-inflammatory Research : A series of thienopyrazoles demonstrated potent inhibition of PDE7 enzymes in animal models of allergic responses .
Scientific Research Applications
Structural Features
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds with similar structures have been reported to target specific kinases involved in cancer progression.
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of thieno[3,4-c]pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis Overview
The synthesis of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving sulfur-containing reagents.
- Substitution Reactions : The introduction of the chlorophenyl group is often done via nucleophilic substitution.
- Amide Bond Formation : The final step usually involves coupling reactions to attach the trifluoromethylbenzamide moiety.
Industrial Production Techniques
In industrial settings, advanced techniques such as microwave-assisted synthesis or flow chemistry are employed to enhance yield and efficiency. Optimizing reaction conditions (temperature, pressure) is crucial for ensuring product purity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports examined the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in a mouse model of arthritis. The study found that these compounds reduced swelling and inflammatory markers significantly more than controls.
Case Study 3: Antimicrobial Efficacy
A recent investigation highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The study demonstrated that specific structural modifications improved activity against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
a. Thieno[3,4-c]pyrazol Derivatives
- N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (): Shares the 5,5-dioxido-thienopyrazole core but differs in substituents:
- Position 2: 4-Fluorophenyl (vs. 4-chlorophenyl in the target compound).
- Position 3: Ethanediamide linked to a 4-fluorobenzyl group (vs. trifluoromethyl benzamide).
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: Core: 1,2,4-Triazole (vs. thienopyrazole). Key Features: Sulfonyl groups enhance electron-withdrawing effects, while thione tautomers influence redox properties.
Benzamide-Containing Analogs
- Diflubenzuron (): Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide. Comparison: Shares a benzamide backbone and chlorophenyl group but lacks the thienopyrazole core. Application: Used as a chitin synthesis inhibitor in pesticides. The target compound’s trifluoromethyl group may enhance lipid solubility, improving membrane penetration .
- 3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (): Core: Thienopyrazole with a propanamide chain (vs. benzamide). Impact: The shorter aliphatic chain may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Physicochemical and Spectral Properties
- IR Spectroscopy :
- NMR :
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer: The synthesis involves constructing the thieno[3,4-c]pyrazole core via cyclization of 4-chlorobenzoic acid derivatives with thiosemicarbazide under controlled temperatures (60–80°C) . Subsequent functionalization with 4-(trifluoromethyl)benzamide requires coupling agents like EDCI/HOBt in anhydrous DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Key yield optimization tips:
- Monitor reaction progress using TLC.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Table 1: Critical Synthesis Steps
| Step | Objective | Key Reagents/Conditions | Yield Tips |
|---|---|---|---|
| 1 | Core formation | Thiosemicarbazide, 80°C, 12 hr | Avoid over-oxidation |
| 2 | Trifluoromethyl benzamide coupling | EDCI, HOBt, DMF, rt, 24 hr | Use molecular sieves |
| 3 | Purification | Silica gel chromatography | Gradient elution |
Q. Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and trifluoromethyl benzamide groups) and NH peaks (δ 10.5–11.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 498.03 (calculated for C₂₀H₁₄ClF₃N₃O₃S).
- FT-IR : Look for sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict biological activity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties. Key steps:
- Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Perform molecular docking (AutoDock Vina) against targets like COX-2 or kinases. Use PyMol for visualization.
- Validate with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .
Table 2: Key Computational Parameters
| Parameter | Value/Software | Relevance |
|---|---|---|
| Basis Set | 6-31G* | Balances accuracy and cost |
| Docking Scoring Function | AutoDock Vina | Binding affinity prediction |
| Solvation Model | PBSA | Accounts for aqueous environments |
Q. How to resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer) may arise from assay conditions or impurity profiles. Mitigation strategies:
- Reproducibility Checks : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (MTT vs. ATP-luminescence) .
- Purity Validation : Use HPLC-DAD (>98% purity) to exclude byproducts.
- Mechanistic Studies : Perform kinase inhibition profiling (Eurofins KinaseScan) to identify off-target effects .
Q. What strategies optimize reaction kinetics in multi-step syntheses?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) with controlled power (150 W) .
- Flow Chemistry : Enhances scalability and heat transfer for exothermic steps (e.g., sulfonation).
- DoE (Design of Experiments) : Use Minitab to vary temperature, solvent ratio, and catalyst loading for Pareto-optimal conditions .
Data Contradiction Analysis Example
Scenario: Conflicting IC₅₀ values in kinase inhibition assays.
Resolution Workflow:
Verify compound stability in DMSO (avoid freeze-thaw cycles).
Re-test with a reference inhibitor (e.g., Staurosporine) as a positive control.
Use SPR (Surface Plasmon Resonance) to measure binding kinetics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
